molecular formula C29H30N2O4 B12038149 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12038149
M. Wt: 470.6 g/mol
InChI Key: JULJVUDUVIOFGY-IMVLJIQESA-N
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Description

4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by distinct structural features:

  • Benzoyl moiety: A 4-(benzyloxy)-2-methylbenzoyl group at position 4, introducing steric bulk and lipophilicity.

Properties

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H30N2O4/c1-20-18-23(35-19-21-10-6-4-7-11-21)14-15-24(20)27(32)25-26(22-12-8-5-9-13-22)31(17-16-30(2)3)29(34)28(25)33/h4-15,18,26,32H,16-17,19H2,1-3H3/b27-25+

InChI Key

JULJVUDUVIOFGY-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyloxy group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with a hydroxyl group.

    Addition of the dimethylaminoethyl side chain: This can be done through an alkylation reaction using a dimethylaminoethyl halide.

    Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of a base or a catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like thiols or amines replace the benzyl group.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and physicochemical properties of the target compound are compared below with analogs from the literature.

Table 1: Structural and Physicochemical Comparison

Compound ID Benzoyl Substituent Pyrrol-2-one Substituents Side Chain Molecular Formula Melting Point (°C) Yield (%) Source
Target Compound 4-(Benzyloxy)-2-methyl 3-Hydroxy, 5-phenyl 2-(Dimethylamino)ethyl - - - -
18 4-Methyl 3-Hydroxy, 5-(4-ethylphenyl) 2-Hydroxypropyl C23H26NO4 243–245 5
20 4-Methyl 3-Hydroxy, 5-(4-tert-butylphenyl) 2-Hydroxypropyl C25H30NO4 263–265 62
21 4-Methyl 3-Hydroxy, 5-(4-dimethylaminophenyl) 2-Hydroxypropyl C24H29N2O4 - -
25 4-Methyl 3-Hydroxy, 5-(3-CF3-phenyl) 2-Hydroxypropyl C22H21F3NO4 205–207 9
26 4-Methyl 3-Hydroxy, 5-(2,4-bis-CF3-phenyl) 2-Hydroxypropyl C23H20F6NO4 204–206 21
30 4-Methyl 3-Hydroxy, 5-(3,5-Cl2-phenyl) 2-Hydroxypropyl C21H20Cl2NO4 245–247 18
38 3-Methyl 3-Hydroxy, 5-(4-isopropylphenyl) 2-Hydroxypropyl C24H28NO4 221–223 17
41 2-Ethoxy 3-Hydroxy, 5-(4-isopropylphenyl) 2-Hydroxypropyl C25H30NO5 128–130 44
15a - 5-(4-Aminophenyl), 3-phenyl - C22H18N2O2 119.5–122.1 44

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Melting Points : Bulky substituents (e.g., tert-butyl in 20 ) increase melting points (263–265°C) due to enhanced crystal packing . Electron-withdrawing groups (e.g., Cl in 30 , CF3 in 25/26 ) also elevate melting points compared to unsubstituted analogs .
  • Yields : Substituent steric hindrance correlates with lower yields. For example, 25 (3-CF3-phenyl, 9% yield) and 26 (2,4-bis-CF3-phenyl, 21% yield) show reduced yields due to challenging cyclization steps .

Structural Variations: Benzoyl Ring: The target compound’s 4-benzyloxy-2-methyl group distinguishes it from analogs with methyl (e.g., 18–21), ethoxy (41), or unsubstituted benzoyl moieties. This substitution may enhance lipophilicity and metabolic stability. Side Chain: The 2-(dimethylamino)ethyl group in the target compound offers greater basicity and water solubility compared to the hydroxypropyl chains in most analogs .

Electronic Effects: Electron-donating groups (e.g., dimethylamino in 21) may alter electronic distribution on the pyrrol-2-one core, influencing reactivity or binding interactions . Electron-withdrawing groups (e.g., Cl, CF3) in 25–30 could modulate electrophilicity or hydrogen-bond acceptor capacity .

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